(Z)-3-Benzyl-5-(2-Hydroxy-3-Nitrobenzylidene)-2-Thioxothiazolidin-4-One
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Overview
Description
(Z)-3-Benzyl-5-(2-Hydroxy-3-Nitrobenzylidene)-2-Thioxothiazolidin-4-One is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with benzyl and hydroxy-nitrobenzylidene groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Benzyl-5-(2-Hydroxy-3-Nitrobenzylidene)-2-Thioxothiazolidin-4-One typically involves a multi-step process. One common method includes the condensation reaction between 2-hydroxy-3-nitrobenzaldehyde and 3-benzyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis equipment could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-Benzyl-5-(2-Hydroxy-3-Nitrobenzylidene)-2-Thioxothiazolidin-4-One can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino-substituted thiazolidinone.
Substitution: Formation of various substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-Benzyl-5-(2-Hydroxy-3-Nitrobenzylidene)-2-Thioxothiazolidin-4-One is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
It can be used as a probe to study enzyme mechanisms or as a ligand in the development of new bioactive compounds .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. The presence of the thiazolidinone core, along with the hydroxy and nitro groups, suggests potential activity against certain diseases, including cancer and bacterial infections .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance .
Mechanism of Action
The mechanism of action of (Z)-3-Benzyl-5-(2-Hydroxy-3-Nitrobenzylidene)-2-Thioxothiazolidin-4-One involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. Additionally, the nitro group can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
(Z)-N′-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide: Similar in structure but contains a bromine atom and an isonicotinohydrazide moiety.
2-Hydroxy-3-nitrobenzylidene derivatives: Compounds with similar benzylidene and nitro groups but different core structures.
Uniqueness
(Z)-3-Benzyl-5-(2-Hydroxy-3-Nitrobenzylidene)-2-Thioxothiazolidin-4-One is unique due to its combination of a thiazolidinone core with benzyl and hydroxy-nitrobenzylidene groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
(5Z)-3-benzyl-5-[(2-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4S2/c20-15-12(7-4-8-13(15)19(22)23)9-14-16(21)18(17(24)25-14)10-11-5-2-1-3-6-11/h1-9,20H,10H2/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWBCEZQPRYIGY-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C(=CC=C3)[N+](=O)[O-])O)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C(=CC=C3)[N+](=O)[O-])O)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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